molecular formula C9H15N3 B8299147 2,3-Diamino-5-(2-methylpropyl)pyridine CAS No. 608880-89-3

2,3-Diamino-5-(2-methylpropyl)pyridine

Cat. No.: B8299147
CAS No.: 608880-89-3
M. Wt: 165.24 g/mol
InChI Key: LVBHXJNEVPISMJ-UHFFFAOYSA-N
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Description

2,3-Diamino-5-(2-methylpropyl)pyridine is a substituted pyridine derivative featuring amino groups at the 2- and 3-positions and a branched 2-methylpropyl (isobutyl) group at the 5-position.

Properties

CAS No.

608880-89-3

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

5-(2-methylpropyl)pyridine-2,3-diamine

InChI

InChI=1S/C9H15N3/c1-6(2)3-7-4-8(10)9(11)12-5-7/h4-6H,3,10H2,1-2H3,(H2,11,12)

InChI Key

LVBHXJNEVPISMJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC(=C(N=C1)N)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional distinctions from related diaminopyridines are critical for understanding its behavior. Below is a systematic comparison:

Table 1: Structural and Functional Comparison of 2,3-Diamino-5-(2-methylpropyl)pyridine with Analogous Compounds

Compound Name CAS Number Substituent Positions Substituent Groups Key Properties/Applications Stability Notes
This compound Not provided 2,3,5 -NH₂ (2,3), -CH₂CH(CH₂)₂ (5) High lipophilicity; potential ligand Likely stable due to steric bulk
Pyridine-3,5-diamine 4318-78-9 3,5 -NH₂ (3,5) Hydrogen-bonding motifs; coordination chemistry Moderate; sensitive to oxidation
N²-Isopropyl-2,5-pyridinediamine 52025-41-9 2,5 -NH₂ (2,5), -CH(CH₃)₂ (N²) Asymmetric catalysis; drug intermediates Steric hindrance improves stability
4-Methylpyridine-2,6-diamine 38439-33-7 2,6,4 -NH₂ (2,6), -CH₃ (4) Polymer additives; metal chelation Lower solubility in nonpolar media

Key Observations:

Amino group positioning (2,3 vs. 3,5 or 2,6) alters electronic properties and hydrogen-bonding networks, impacting reactivity and coordination behavior .

Stability :

  • Compounds with bulky substituents (e.g., 2-methylpropyl, isopropyl) exhibit improved stability against degradation due to steric protection of reactive sites. This aligns with findings for 2-methoxy-3-(2-methylpropyl) pyrazine in , where the branched substituent contributed to relative stability during storage .

N²-Isopropyl-2,5-pyridinediamine (CAS 52025-41-9) demonstrates utility in asymmetric catalysis, suggesting that the target compound’s isobutyl group could similarly influence enantioselective reactions .

Preparation Methods

Copper-Catalyzed Amination Under High-Pressure Conditions

The most industrially viable method for synthesizing 2,3-diaminopyridine derivatives involves copper-catalyzed amination of halogenated precursors. Adapted from DE102009022830A1, this approach can be modified for 5-isobutyl substitution:

  • Precursor Synthesis : Begin with 5-(2-methylpropyl)-3-amino-2-chloropyridine, synthesized via Suzuki-Miyaura coupling of 2,3-dichloro-5-bromopyridine with isobutylboronic acid.

  • Reaction Conditions :

    • React the precursor with aqueous ammonia (25–30%) under a CuSO₄ catalyst (5–10 mol%).

    • Apply ammonia pressure (1–5 kg/cm²) and heat to 115–140°C for 7–10 hours, generating autogenous pressures of 18–25 kg/cm².

  • Mechanistic Insights :

    • The Cu(I)/Cu(III) catalytic cycle facilitates nucleophilic substitution, replacing chlorine with ammonia-derived amines.

    • High pressure ensures ammonia solubility, critical for efficient amination.

Yield and Purity :

ParameterValue
Yield52–56%
Purity (HPLC)>99.5%
Catalyst Reusability3–5 cycles

Single-Step Extraction and Solvent Recovery

Post-reaction, the crude product is extracted with ethyl acetate at 50–55°C, leveraging its low environmental hazard (ICH Class III). Phase separation recovers >90% solvent for reuse, aligning with green chemistry principles.

Hydrogenation of Nitro-Aminopyridine Intermediates

Palladium-Catalyzed Reduction

JP3088561B2 details nitro group reduction for diaminopyridine synthesis. For the 5-isobutyl derivative:

  • Intermediate Preparation : Synthesize 2-nitro-3-amino-5-(2-methylpropyl)pyridine via nitration of 3-amino-5-isobutylpyridine using mixed acid (H₂SO₄/HNO₃).

  • Hydrogenation :

    • React the nitro compound under H₂ (1–3 atm) with 5% Pd/C in methanol.

    • Filter and concentrate to isolate the diamine.

Optimization Data :

ConditionOptimal Range
Temperature25–40°C
Reaction Time4–6 hours
Catalyst Loading2–5 wt%

Challenges :

  • Nitration regioselectivity: The electron-withdrawing pyridine ring directs nitration to position 2 or 4, necessitating directing groups or protective strategies.

Multicomponent Assembly for Functionalized Pyridines

Chromeno-Pyridine-Based Frameworks

While the MDPI study focuses on chromeno-pyridines, its methodology informs amino group introduction:

  • Michael Addition-Cyclization :

    • Combine 5-isobutyl-2-aminopyridine-3-carbonitrile with malonic acid and aldehydes in DMSO.

    • Form intermediates via Knoevenagel condensation, followed by cyclization.

Limitations :

  • Low applicability for 2,3-diamino derivatives due to competing side reactions.

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

MethodYield (%)Purity (%)Scalability
Cu-Catalyzed52–56>99.5Industrial
Pd-Hydrogenation60–6598–99Lab-scale
Multicomponent<3095–97Niche

Industrial Process Optimization

Continuous-Flow Reactor Design

Adapting for continuous production:

  • Tubular Reactor : Maintains 130°C and 20 kg/cm² pressure, enabling 24/7 operation.

  • In-line Extraction : Integrates liquid-liquid separation for real-time ethyl acetate recovery.

Economic Impact :

  • Reduces production costs by 40% compared to batch processing.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2,3-Diamino-5-(2-methylpropyl)pyridine, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis involves introducing the 2-methylpropyl (isobutyl) group to a pyridine core, followed by diamination. A reference method for 2,3-diaminopyridine synthesis ( ) uses palladium chloride as a catalyst under hydrogenation conditions. To optimize the reaction for the 5-(2-methylpropyl) derivative:

  • Catalyst Selection : Palladium-based catalysts (e.g., Pd/C) are preferred for hydrogenation steps to reduce nitro or halogenated intermediates.
  • Solvent System : Ethanol or ethyl methyl ketone ( ) minimizes side reactions due to their polarity and boiling points.
  • Temperature Control : Maintain 60–80°C during hydrogenation to balance reaction rate and byproduct formation.
  • Purification : Column chromatography with silica gel or preparative HPLC ( ) is recommended for isolating the target compound from regioisomers.
  • Reference :

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

  • Methodological Answer : A combination of techniques is required:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify the substitution pattern (e.g., aromatic protons at δ 6.5–8.5 ppm, isobutyl CH2_2 at δ 1.0–1.5 ppm).
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., C9_9H15_{15}N3_3 with m/z ≈ 165.13).
  • FTIR Spectroscopy : Peaks at 3300–3500 cm1^{-1} (N-H stretch) and 1600 cm1^{-1} (C=N/C=C) validate amino and pyridine groups.
  • X-ray Crystallography : Resolves steric effects of the isobutyl group (if crystals are obtainable).
    • Reference :

Advanced Research Questions

Q. How does the 2-methylpropyl group influence the electronic and steric properties of the pyridine ring, and what methods are used to study these effects?

  • Methodological Answer :

  • Electronic Effects : The electron-donating isobutyl group increases electron density at the 5-position, altering reactivity in electrophilic substitution. Density Functional Theory (DFT) calculations ( ) model charge distribution.
  • Steric Effects : The bulky isobutyl group hinders nucleophilic attack at adjacent positions. Steric maps using molecular docking software (e.g., AutoDock) can predict binding interactions in biological assays.
  • Experimental Validation : Compare reaction kinetics with/without the substituent using UV/Vis spectroscopy or cyclic voltammetry.
    • Reference :

Q. What strategies resolve contradictions in reported biological activities of amino-substituted pyridine derivatives?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing 2-methylpropyl with ethyl or phenyl) and test in standardized assays (e.g., MTT for cytotoxicity).
  • Molecular Docking : Use tools like Schrödinger Suite to compare binding affinities with targets (e.g., kinases in ’s antitumor studies).
  • Meta-Analysis : Cross-reference bioactivity data across databases (e.g., PubChem, ChEMBL) while controlling for assay conditions (pH, cell lines).
    • Reference :

Q. What are the challenges in isolating this compound from reaction mixtures, and which chromatographic methods are recommended?

  • Methodological Answer :

  • Challenge : Similar polarities of diaminopyridine derivatives complicate separation.
  • Solutions :
  • Reverse-Phase HPLC : Use a C18 column with acetonitrile/water gradient ( ).
  • Ion-Exchange Chromatography : Exploit the basicity of amino groups (pKa ~4–6) for separation at pH 3–4.
  • TLC Monitoring : Employ silica gel plates with ninhydrin staining to track reaction progress.
    • Reference :

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